Home > Products > Screening Compounds P26565 > 3-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-phenylpyridazine
3-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-phenylpyridazine -

3-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-phenylpyridazine

Catalog Number: EVT-5720754
CAS Number:
Molecular Formula: C21H22N4O
Molecular Weight: 346.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Methoxy-2-[3-[4-(2-methoxyphenyl)-1-piperazinyl)]-propyl]-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (IV)

Compound Description: This compound is a derivative of 3,4-pyridinedicarboximide and exhibits analgesic activity. [] It was the subject of a stability study in aqueous solutions using HPLC. []

6,7-Dimethoxy-1-(3,4-dimethoxybenzyl)-4-([4-(2-methoxyphenyl)-1-piperazinyl]methyl)isoquinoline (Ro 22-4839)

Compound Description: This compound is a cerebral circulation improver [] that acts as a calmodulin antagonist. [, , ] It demonstrates vasodilating and vasospasmolytic properties, particularly in cerebral vessels. [, ]

N-tert.-Butyl-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-phenylpropanamide (WAY-100135)

Compound Description: This compound serves as a lead compound in the search for new 5-HT1A receptor ligands. [] Analogs of WAY-100135 were synthesized to investigate the structure-activity relationships and explore their affinity for 5-HT1A, 5-HT2A, and alpha-1 receptors. []

N-(2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexane carboxamide (WAY 100635)

Compound Description: WAY 100635 acts as a potent antagonist at both pre- and postsynaptic 5-HT1A receptors. [, ] It displays regional differences in its antagonist-receptor interactions in the dorsal raphe nucleus (DRN) and the CA1 region of the hippocampus. []

2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzodioxyn-5-yl)-1-piperazinyl]butyl]-1,2- benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530)

Compound Description: DU 125530 is a selective, silent 5-HT1A antagonist under clinical development for anxiety and mood disorders. [] It demonstrates dose-dependent occupancy of 5-HT1A receptors in the human brain. []

N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide (Rec 15/3079)

Compound Description: Rec 15/3079 is a novel compound designed as a 5-HT1A antagonist with potential for controlling bladder function. [, ] It exhibits a high affinity for the 5-HT1A receptor and shows promising effects on bladder function with minimal central nervous system side effects. [, ]

0-[3-(4-(2-Methoxyphenyl)-1-piperazinyl)-2-hydroxypropyl]-3-methoxybenzaldoxim dihydrochloride (HWA 923)

Compound Description: This compound was investigated for its absorption, excretion, and metabolism in rats and dogs. [] Studies showed significant enterohepatic circulation of HWA 923 and its demethylated metabolite. []

2-Amino-1,4-dihydro-4-(2-[-4[4-(2-methoxyphenyl)-1-piperazinyl]- butylsulfinyl]phenyl)-6-methyl-5-nitro-3-pyridine carboxylic acid methyl ester (XB513)

Compound Description: XB513 combines calcium agonistic and alpha-1 adrenergic receptor antagonistic properties. [] It exhibits positive inotropic effects in isolated cardiac tissues and reverses hemodynamic changes in heart failure models. []

3-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-(1H,3H)-quinazoline-2,4-dione monohydrochloride (SGB1534)

Compound Description: SGB1534 acts as a selective α1-adrenoceptor antagonist. [, , ] It inhibits contractions induced by α1-adrenoceptor agonists in guinea pig mesenteric arteries without affecting the electrical properties of the smooth muscle cells. []

Ethyl-7-[4-(2-methoxyphenyl)-1-piperazinyl]heptanoate dihydrochloride (SGB-483)

Compound Description: SGB-483 functions as both an α1- and α2-adrenoceptor antagonist. [] It displays a distinct mechanism of action, enhancing norepinephrine release at prejunctional nerve terminals while antagonizing postjunctional smooth muscle cells. []

4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1- piperazinyl)propoxy]-3-quinolinecarbonitrile monohydrate

Compound Description: This compound is a crystalline monohydrate form of a quinolinecarbonitrile derivative. [, ] Its crystal structure and physicochemical properties were investigated. [, ]

(3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4- methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979)

Compound Description: AZD1979 is a melanin-concentrating hormone receptor 1 (MCHr1) antagonist. [] It was developed through lead optimization efforts focusing on improving physicochemical properties, CNS exposure, and minimizing off-target pharmacology. []

[(+) - 4-[(αR)-α-[(2S,5R)-2,5-Dimethyl-4-(2-propenyl)-1-piperazinyl]-(3- methoxyphenyl)methyl]-N,N-diethylbenzamide (SNC80)

Compound Description: SNC80 is a nonpeptidic δ-opioid agonist that produces various behavioral effects, including antidepressant-like effects. [, ] Studies indicate differential behavioral tolerance to its effects, with tolerance developing to convulsions and locomotor stimulation but not to antidepressant-like effects. [, ]

4-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propoxy]-4-aza- tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

Compound Description: This compound is a potent and selective 5-HT1A receptor agonist. [] Although demonstrating high affinity for the receptor, in vivo PET studies indicated a lack of specific binding, making it unsuitable as a PET ligand. []

[3,4-Dihydro-2-(4-methoxyphenyl)-1-naphthalenyl][4-[2-(1- pyrrolidinyl)ethoxy]phenyl]methanone, methanesulfonic acid salt

Compound Description: This compound exhibits potent antiestrogenic activity, demonstrating significant effects in both in vivo and in vitro studies. [] Its high binding affinity for rat uterine cytosol estrogen receptors suggests a mechanism of action similar to other antiestrogens. []

1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]- 1H-indole Dimesylate Monohydrate (SUVN-502)

Compound Description: SUVN-502 is a novel, potent, selective, and orally active serotonin 6 (5-HT6) receptor antagonist. [] It displays robust preclinical efficacy in models of cognitive disorders and has completed Phase-1 safety and pharmacokinetic evaluations. []

3,4-Dihydro-6-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2(1H)-quinolinone (OPC-8212)

Compound Description: OPC-8212 is a novel positive inotropic agent. [, , , , , , ] It enhances cardiac contractility in various animal models and shows a favorable pharmacological profile compared to other inotropic agents. [, , , , , , ]

1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2- quinolinone Monomethanesulfonate (OPC-14523)

Compound Description: OPC-14523 is a potential antidepressant with high affinity for σ and 5-HT1A receptors and the 5-HT transporter. [, ] It exhibits antidepressant-like effects in animal models, potentially through its modulation of neuronal activity in the dorsal raphe nucleus. [, ]

N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2- methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825)

Compound Description: Dasatinib is a potent pan-Src kinase inhibitor, initially discovered through structure-activity relationship studies of 2-aminothiazole derivatives. [] It displays nanomolar to subnanomolar potency against various Src family kinases and demonstrates oral efficacy in preclinical models of inflammation. []

Properties

Product Name

3-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-phenylpyridazine

IUPAC Name

3-[4-(2-methoxyphenyl)piperazin-1-yl]-6-phenylpyridazine

Molecular Formula

C21H22N4O

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C21H22N4O/c1-26-20-10-6-5-9-19(20)24-13-15-25(16-14-24)21-12-11-18(22-23-21)17-7-3-2-4-8-17/h2-12H,13-16H2,1H3

InChI Key

WSDSYENNNXQWGH-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.